molecular formula C10H14N4O B12723433 Propanimidamide, 2-hydrazono-N-hydroxy-N'-(3-methylphenyl)- CAS No. 85914-43-8

Propanimidamide, 2-hydrazono-N-hydroxy-N'-(3-methylphenyl)-

Cat. No.: B12723433
CAS No.: 85914-43-8
M. Wt: 206.24 g/mol
InChI Key: RNNQTSSEWRYVIP-MDWZMJQESA-N
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Description

N-(m-Tolyl)pyruvamidoxime 2-hydrazone is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.248 g/mol It is known for its unique chemical structure, which includes a pyruvamidoxime group and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Tolyl)pyruvamidoxime 2-hydrazone typically involves the reaction of m-tolylpyruvic acid with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(m-Tolyl)pyruvamidoxime 2-hydrazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(m-Tolyl)pyruvamidoxime 2-hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Aqueous or organic solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions include oximes, nitriles, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(m-Tolyl)pyruvamidoxime 2-hydrazone has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(m-Tolyl)pyruvamidoxime 2-hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Tolyl)pyruvamidoxime 2-hydrazone
  • N-(o-Tolyl)pyruvamidoxime 2-hydrazone
  • N-(m-Tolyl)pyruvamidoxime 2-oxime

Uniqueness

N-(m-Tolyl)pyruvamidoxime 2-hydrazone is unique due to its specific substitution pattern on the aromatic ring (m-tolyl group) and the presence of both amidoxime and hydrazone functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

85914-43-8

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

(2E)-2-hydrazinylidene-N-hydroxy-N'-(3-methylphenyl)propanimidamide

InChI

InChI=1S/C10H14N4O/c1-7-4-3-5-9(6-7)12-10(14-15)8(2)13-11/h3-6,15H,11H2,1-2H3,(H,12,14)/b13-8+

InChI Key

RNNQTSSEWRYVIP-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C(/C(=N/N)/C)NO

Canonical SMILES

CC1=CC(=CC=C1)N=C(C(=NN)C)NO

Origin of Product

United States

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